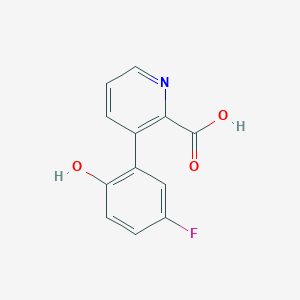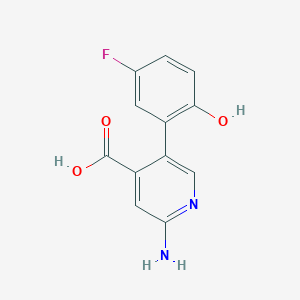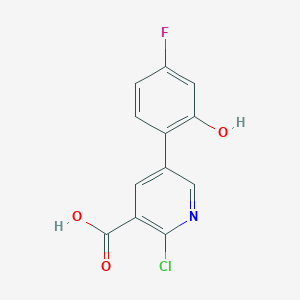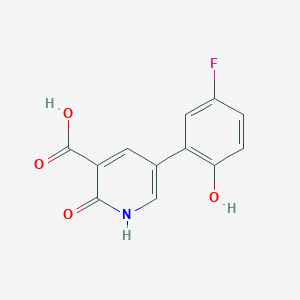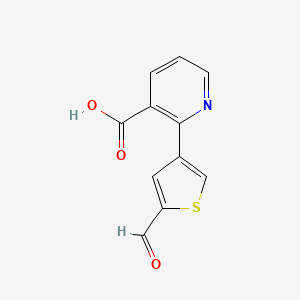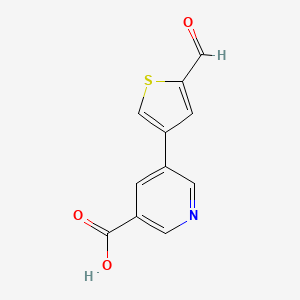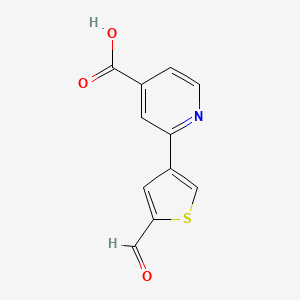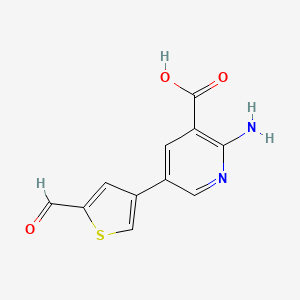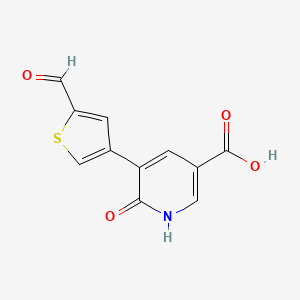
5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid: is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a formyl group attached to a thiophene ring, which is further connected to a hydroxynicotinic acid moiety. The unique structure of this compound makes it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Formyl Group: The formyl group is introduced to the thiophene ring using formylation reactions, often employing reagents like formic acid or formyl chloride.
Coupling with Nicotinic Acid: The formylated thiophene is then coupled with nicotinic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid: undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 5-(2-Carboxythiophen-4-YL)-6-hydroxynicotinic acid.
Reduction: 5-(2-Hydroxymethylthiophen-4-YL)-6-hydroxynicotinic acid.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
科学研究应用
5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid: can be compared with other similar compounds, such as:
5-(2-Formylthiophen-4-YL)-2-hydroxypyridine: Similar structure but with a pyridine ring instead of nicotinic acid.
5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine: Contains a pyrimidine ring, offering different chemical properties.
5-(2-Formylthiophen-4-YL)-2-chlorobenzoic acid: Features a chlorobenzoic acid moiety, leading to distinct reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
属性
IUPAC Name |
5-(5-formylthiophen-3-yl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-4-8-1-7(5-17-8)9-2-6(11(15)16)3-12-10(9)14/h1-5H,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZUDISQIQLVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CC(=CNC2=O)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687274 |
Source


|
| Record name | 5-(5-Formylthiophen-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-38-4 |
Source


|
| Record name | 5-(5-Formylthiophen-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

